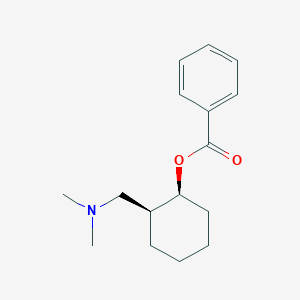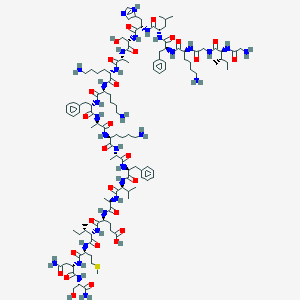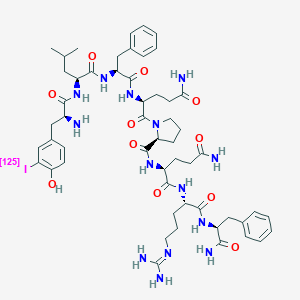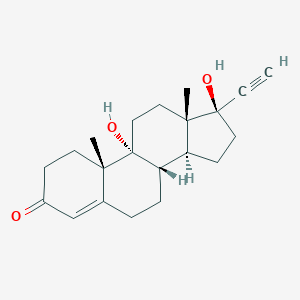
Ursodeoxycholylcysteic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ursodeoxycholylcysteic acid (UDCA) is a bile acid derivative that has been widely studied for its potential therapeutic properties. UDCA is a naturally occurring bile acid that is found in small quantities in human bile. It has been shown to have a range of potential applications, from treating liver diseases to preventing cancer.
Mécanisme D'action
The mechanism of action of Ursodeoxycholylcysteic acid is not fully understood, but it is thought to work by reducing the toxicity of bile acids and protecting cells from damage. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
Ursodeoxycholylcysteic acid has been shown to have a range of biochemical and physiological effects, including reducing liver enzyme levels, improving insulin sensitivity, and reducing inflammation. It has also been shown to have a protective effect on liver cells and to reduce the risk of liver cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Ursodeoxycholylcysteic acid has a number of advantages for use in lab experiments, including its low toxicity and its ability to dissolve in both water and organic solvents. However, it is also relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for research into Ursodeoxycholylcysteic acid. These include investigating its potential use in treating other liver diseases, such as hepatitis and cirrhosis, as well as exploring its potential as a treatment for other conditions, such as diabetes and cancer. There is also potential for further research into the mechanisms of action of Ursodeoxycholylcysteic acid and the development of new synthesis methods to make it more readily available for use in research and clinical settings.
In conclusion, Ursodeoxycholylcysteic acid is a bile acid derivative that has shown great promise in scientific research for its potential therapeutic properties. Its mechanism of action is not fully understood, but it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research. While there are limitations to its use in lab experiments, there are also many potential future directions for research into Ursodeoxycholylcysteic acid, making it an exciting area of study for scientists and researchers alike.
Méthodes De Synthèse
Ursodeoxycholylcysteic acid can be synthesized in a number of ways, including through the oxidation of cholic acid or the reduction of deoxycholic acid. The most commonly used method involves the oxidation of cholic acid with nitric acid.
Applications De Recherche Scientifique
Ursodeoxycholylcysteic acid has been the subject of extensive scientific research, with studies investigating its potential therapeutic properties in a range of conditions. These include liver diseases such as primary biliary cirrhosis and non-alcoholic fatty liver disease, as well as gastrointestinal disorders and cancer.
Propriétés
Numéro CAS |
119059-81-3 |
|---|---|
Nom du produit |
Ursodeoxycholylcysteic acid |
Formule moléculaire |
C29H47NO7S |
Poids moléculaire |
553.8 g/mol |
Nom IUPAC |
(2R)-3-(carboxymethylsulfanyl)-2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C29H47NO7S/c1-16(4-7-24(33)30-22(27(36)37)14-38-15-25(34)35)19-5-6-20-26-21(9-11-29(19,20)3)28(2)10-8-18(31)12-17(28)13-23(26)32/h16-23,26,31-32H,4-15H2,1-3H3,(H,30,33)(H,34,35)(H,36,37)/t16-,17+,18-,19-,20?,21?,22+,23+,26?,28+,29-/m1/s1 |
Clé InChI |
ZWSORXOIMLQGIS-JSFYCSFPSA-N |
SMILES isomérique |
C[C@H](CCC(=O)N[C@@H](CSCC(=O)O)C(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCC(=O)NC(CSCC(=O)O)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES canonique |
CC(CCC(=O)NC(CSCC(=O)O)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonymes |
UDC-cysA ursodeoxycholylcysteic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)












